4-Chloro-5-nitropyrimidin-2-amine
Overview
Description
“4-Chloro-5-nitropyrimidin-2-amine” is a chemical compound . It is also known as “5-nitropyrimidin-2-amin” and has a molecular formula of C4H4N4O2 .
Molecular Structure Analysis
The molecular structure of “4-Chloro-5-nitropyrimidin-2-amine” can be represented by its molecular formula, C4H4N4O2 . The molecular weight of this compound is approximately 140.100 Da .Scientific Research Applications
Synthesis of Novel Derivatives
4-Chloro-5-nitropyrimidin-2-amine is used in the synthesis of various derivatives for different applications. For instance, it is used in synthesizing derivatives of 2-chloro-4-methyl-5-nitropyrimidine, leading to novel heterocyclic systems such as 4-methyl-3-nitro-6H-pyrimido[2,1-b]quinazoline (S. Banihashemi, H. Hassani, J. Lari, 2020).
Investigation of SNAr Reaction Mechanisms
The substance is integral in studying the mechanisms of nucleophilic aromatic substitution (SNAr) reactions. Kinetic measurements and analyses provide insights into these reactions, particularly when interacting with primary and secondary alicyclic amines (P. Campodónico, B. Olivares, R. Tapia, 2020).
Method Development in Pyrimidine Chemistry
4-Chloro-5-nitropyrimidin-2-amine aids in developing methods for creating substituted pyrimidines, such as the preparation of 2,4-disubstituted 6-phenyl-7H-pyrrolo[3,2-d]-pyrimidin-7-one 5-oxides. This showcases its utility in synthesizing complex organic compounds (I. Čikotienė, E. Pudziuvelyte, A. Brukštus, 2008).
Role in Pyrimidine Synthesis
The compound is used in the synthesis of pyrimidine derivatives, such as 5-amino-4-methylaminopyrimidine, demonstrating its role in producing key intermediates in various chemical processes (D. J. Brown, 2007).
Precursor for Nitroenamines
It serves as a precursor for functionalized nitroenamines, facilitating the synthesis of diverse compounds like polysubstituted pyridones (N. Nishiwaki, Y. Mizukawa, R. Terai, et al., 2000).
Exploration of Heterocyclic Compounds
This chemical is essential in synthesizing and exploring the properties of various heterocyclic compounds, contributing to our understanding of these complex chemical structures (Harnden, D. Hurst, 1990).
properties
IUPAC Name |
4-chloro-5-nitropyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN4O2/c5-3-2(9(10)11)1-7-4(6)8-3/h1H,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIUAKDSNQXBGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90313070 | |
Record name | 4-chloro-5-nitropyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90313070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-nitropyrimidin-2-amine | |
CAS RN |
160948-35-6 | |
Record name | 4-chloro-5-nitropyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90313070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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